Lopinavir Metabolite M-1

HIV protease inhibition Ki enzyme kinetics

Lopinavir Metabolite M-1 (4-oxo-lopinavir, CAS 192725-39-6) is a certified reference standard of the major oxidative metabolite of lopinavir, formed via CYP3A4/5. With a ~2-fold lower Ki (0.7 pM) than the parent drug, it is essential for accurate pharmacokinetic quantification, CYP3A4 phenotyping assays, and impurity profiling in ANDA submissions. Supplied at ≥98% purity with H-NMR confirmation and LC-MS/MS fragmentation data, it ensures method selectivity and regulatory compliance. Substitution with generic HIV protease inhibitors compromises assay precision due to distinct retention and MS/MS patterns.

Molecular Formula C37H46N4O6
Molecular Weight 642.8 g/mol
CAS No. 192725-39-6
Cat. No. B1675083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLopinavir Metabolite M-1
CAS192725-39-6
SynonymsLopinavir Metabolite M1
Molecular FormulaC37H46N4O6
Molecular Weight642.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(=O)NC4=O)O
InChIInChI=1S/C37H46N4O6/c1-24(2)34(41-19-18-32(43)40-37(41)46)36(45)38-29(20-27-14-7-5-8-15-27)22-31(42)30(21-28-16-9-6-10-17-28)39-33(44)23-47-35-25(3)12-11-13-26(35)4/h5-17,24,29-31,34,42H,18-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,43,46)/t29-,30-,31-,34?/m0/s1
InChIKeyPSUMJBRVYHIASB-WPRNPTMGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lopinavir Metabolite M-1 (CAS 192725-39-6) Procurement and Technical Guide for Research and Industrial Use


Lopinavir Metabolite M-1 (CAS 192725-39-6), also known as 4-oxo-lopinavir, is a major oxidative metabolite of the HIV-1 protease inhibitor lopinavir [1]. It is formed via CYP3A4/5-mediated metabolism and retains potent inhibitory activity against HIV protease [2]. This compound is widely used as a reference standard in drug metabolism studies, pharmacokinetic analyses, and impurity profiling for lopinavir pharmaceutical formulations [3]. It is supplied as a high-purity analytical standard by various vendors for research applications only .

Why Lopinavir Metabolite M-1 (CAS 192725-39-6) Cannot Be Substituted by In-Class Analogs


Lopinavir Metabolite M-1 exhibits a distinct molecular structure and biological activity profile compared to other lopinavir metabolites (e.g., M-3/M-4) and the parent compound [1]. Its 4-oxo modification confers unique binding properties to HIV protease, resulting in an approximately 2-fold lower Ki value than lopinavir itself . Furthermore, its cellular antiviral potency differs substantially from lopinavir in the presence of human serum, underscoring the need for a dedicated reference standard in bioanalytical assays . Generic substitution with other HIV protease inhibitors or related metabolites would compromise the accuracy of metabolic pathway studies, pharmacokinetic quantifications, and impurity assessments, as the compound's specific LC-MS/MS fragmentation pattern and retention characteristics are required for method validation [2].

Lopinavir Metabolite M-1 (CAS 192725-39-6) Quantitative Differentiation Evidence


Enhanced HIV-1 Protease Inhibition Potency Relative to Parent Lopinavir

Lopinavir Metabolite M-1 inhibits HIV-1 protease with a Ki of 0.7 pM, which is approximately 1.9-fold more potent than the parent compound lopinavir (Ki = 1.3 pM) . This enhanced potency is attributed to the 4-oxo modification of the cyclic urea moiety, which strengthens hydrogen bonding interactions with the protease active site [1].

HIV protease inhibition Ki enzyme kinetics

Divergent Cellular Antiviral Activity Profile in the Presence of Human Serum

In MT-4 cells with 50% human serum, Lopinavir Metabolite M-1 exhibits an EC50 of 1.413 μM, whereas lopinavir demonstrates an EC50 of 102 nM under identical conditions . This represents a 13.8-fold difference in cellular potency, despite M-1's superior enzymatic Ki. The reduced cellular activity of M-1 is likely due to altered protein binding or permeability characteristics conferred by the 4-oxo group .

antiviral activity EC50 MT-4 cells human serum effect

Defined Purity and Structural Characterization for Regulatory Bioanalytical Method Validation

Commercial Lopinavir Metabolite M-1 reference standards are supplied with a minimum purity of 98.0% and H-NMR confirmation of structure . This is in contrast to other major metabolites such as M-3/M-4, which are often supplied as epimeric mixtures without defined purity specifications . The availability of well-characterized, single-entity M-1 enables precise quantification in LC-MS/MS assays and supports regulatory filings (e.g., ANDA submissions) where impurity profiling requires authentic standards [1].

analytical reference standard purity H-NMR method validation

Unique CYP3A4 Metabolic Pathway Marker for Lopinavir Biotransformation Studies

Lopinavir Metabolite M-1 is formed via CYP3A4/5-catalyzed oxidation of the parent drug, representing a distinct 4-oxo modification (M+14 Da) that can be selectively monitored in metabolic stability assays [1]. In human liver microsomes, M-1 is produced at a rate that is readily quantifiable and is not formed in CYP3A4-inhibited systems, confirming its specific enzymatic origin [2]. This contrasts with M-3/M-4 (4-hydroxy epimers, M+16 Da), which are formed via a different oxidative pathway and may not serve as direct CYP3A4 activity probes .

CYP3A4 drug metabolism oxidative metabolism LC-MS/MS

Lopinavir Metabolite M-1 (CAS 192725-39-6): Optimal Research and Industrial Application Scenarios


Bioanalytical Method Development and Validation for Lopinavir Quantification

Employ Lopinavir Metabolite M-1 as a certified reference standard for developing and validating LC-MS/MS methods to quantify lopinavir and its metabolites in biological matrices. Its defined purity (≥98%) and structural confirmation by H-NMR enable precise calibration curves and ensure method accuracy for pharmacokinetic studies. The compound's distinct MS/MS fragmentation pattern [1] allows for selective monitoring without interference from other lopinavir metabolites.

CYP3A4-Mediated Drug Metabolism and Drug-Drug Interaction Studies

Utilize Lopinavir Metabolite M-1 as a specific endpoint marker to assess CYP3A4 activity in human liver microsome or hepatocyte assays. Because M-1 formation is exclusively catalyzed by CYP3A4/5 [2], its quantitation provides a direct measure of this enzyme's metabolic capacity. This application is particularly valuable in screening for CYP3A4 inhibitors or inducers, as well as evaluating potential drug-drug interactions in antiretroviral combination therapy.

Pharmaceutical Impurity Profiling and Regulatory (ANDA) Submission Support

Incorporate Lopinavir Metabolite M-1 as an authentic impurity standard during the development and quality control of lopinavir active pharmaceutical ingredient (API) and finished dosage forms. The compound is supplied with detailed characterization data compliant with regulatory guidelines [3], making it suitable for method validation, forced degradation studies, and impurity identification in support of Abbreviated New Drug Applications (ANDAs).

HIV Protease Structure-Activity Relationship (SAR) and Mechanistic Studies

Apply Lopinavir Metabolite M-1 in enzymology studies to dissect the contributions of the 4-oxo modification to HIV-1 protease binding affinity. Its approximately 2-fold lower Ki (0.7 pM) compared to parent lopinavir (1.3 pM) makes it a valuable tool for understanding how oxidative metabolism can modulate target engagement. This compound enables researchers to separate the effects of metabolic transformation from the parent drug's intrinsic activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lopinavir Metabolite M-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.